

# Physical and chemical properties of 2,3-Diethyl-5-methylpyrazine-d7

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## Compound of Interest

Compound Name: 2,3-Diethyl-5-methylpyrazine-d7

Cat. No.: B15136476

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## Technical Guide: 2,3-Diethyl-5-methylpyrazine-d7

For Researchers, Scientists, and Drug Development Professionals

### Introduction

2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound that contributes to the nutty and roasted aromas of various foods, including coffee and roasted nuts. Its deuterated analog, **2,3-Diethyl-5-methylpyrazine-d7**, serves as a crucial tool in analytical chemistry, primarily as a stable isotope-labeled internal standard for the precise quantification of its non-deuterated counterpart in complex matrices. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2,3-Diethyl-5-methylpyrazine-d7**.

### Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **2,3-Diethyl-5-methylpyrazine-d7** are not readily available in the literature. However, the properties are expected to be very similar to the non-deuterated form, with the most significant difference being the molecular weight due to the seven deuterium atoms. The data for the non-deuterated 2,3-Diethyl-5-methylpyrazine are presented below as a reference.

Table 1: Physical and Chemical Properties of 2,3-Diethyl-5-methylpyrazine

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub>	[1]
Molecular Weight	150.22 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Density	0.949 g/mL at 25 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.498	[1]
Flash Point	80 °C (176 °F) - closed cup	[1]
Vapor Pressure	0.515 mmHg at 25 °C (estimated)	[3]
Solubility	Soluble in organic solvents	
Aroma	Nutty, roasted, vegetable	

Table 2: Predicted Properties of **2,3-Diethyl-5-methylpyrazine-d7**

Property	Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>7</sub> D <sub>7</sub> N <sub>2</sub>	[4]
Molecular Weight	157.26 g/mol	Calculated based on the replacement of 7 hydrogen atoms with deuterium.
Appearance	Expected to be a colorless to pale yellow liquid	Based on the non-deuterated form.
Density	Expected to be slightly higher than the non-deuterated form	Due to the higher mass of deuterium.
Boiling Point	Expected to be very similar to the non-deuterated form	Isotopic substitution has a minimal effect on boiling point.
Flash Point	Expected to be very similar to the non-deuterated form	

## Synthesis of Deuterated Alkylpyrazines

While a specific protocol for the synthesis of **2,3-Diethyl-5-methylpyrazine-d7** is not detailed in the available literature, a general and efficient method for the synthesis of deuterated alkylpyrazines has been described. This method involves the chlorination of an alkylpyrazine followed by a nucleophilic coupling reaction with a deuterated Grignard reagent.<sup>[5][6]</sup> A plausible synthetic route for **2,3-Diethyl-5-methylpyrazine-d7** is outlined below.

### Experimental Protocol: Synthesis of 2,3-Diethyl-5-methylpyrazine-d7 (Proposed)

#### Step 1: Chlorination of 2,3-Diethyl-5-methylpyrazine

- To a solution of 2,3-diethyl-5-methylpyrazine in a suitable solvent (e.g., a chlorinated solvent), add a chlorinating agent such as N-chlorosuccinimide (NCS).
- The reaction mixture is stirred at an appropriate temperature (e.g., room temperature or slightly elevated) for a sufficient time to allow for the selective chlorination of the pyrazine ring.
- The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted NCS and byproducts.
- The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ) and the solvent is removed under reduced pressure to yield the crude chlorinated product, 2-chloro-3,5-diethyl-6-methylpyrazine.
- The crude product can be purified by column chromatography on silica gel.

#### Step 2: Grignard Reaction with Deuterated Methyl Iodide

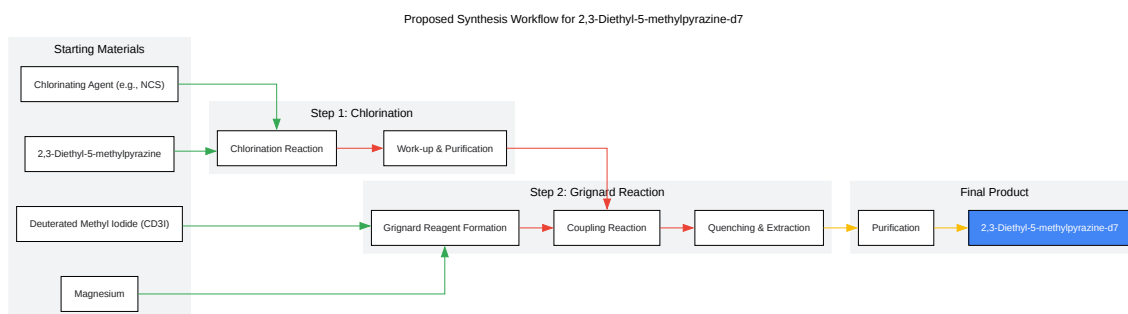
- In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the deuterated Grignard reagent by reacting magnesium turnings with deuterated methyl iodide ( $\text{CD}_3\text{I}$ ) in anhydrous diethyl ether or tetrahydrofuran (THF).

- Once the Grignard reagent is formed, the solution of 2-chloro-3,5-diethyl-6-methylpyrazine from Step 1 in anhydrous THF is added dropwise at a low temperature (e.g., 0 °C).
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS.
- The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting crude 2,3-Diethyl-5-(methyl-d3)-pyrazine is then subjected to further deuteration steps if required to achieve the d7 isotopic labeling, for instance by H-D exchange reactions on the ethyl groups under basic conditions using D<sub>2</sub>O.

### Step 3: Purification

- The final product, **2,3-Diethyl-5-methylpyrazine-d7**, is purified by column chromatography on silica gel or by preparative gas chromatography to achieve high purity.

The following diagram illustrates the proposed synthesis workflow.



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Caption: Proposed synthesis workflow for **2,3-Diethyl-5-methylpyrazine-d7**.

## Analytical Methods and Applications

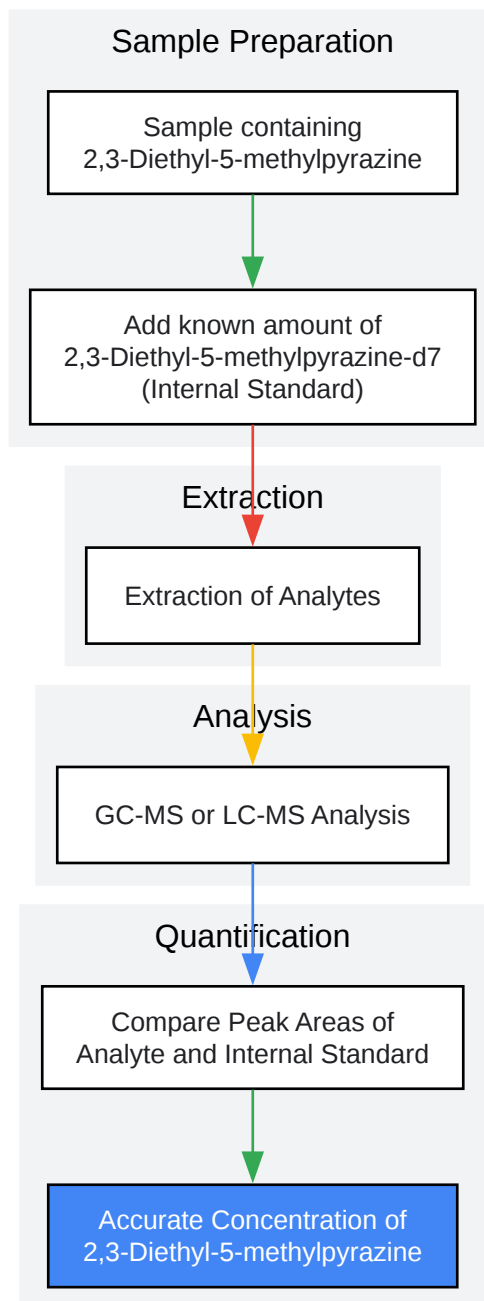
The primary application of **2,3-Diethyl-5-methylpyrazine-d7** is as an internal standard in Stable Isotope Dilution Analysis (SIDA).<sup>[7][8]</sup> SIDA is a highly accurate and precise method for quantifying trace amounts of compounds in complex samples.

## Experimental Protocol: Quantification using Stable Isotope Dilution Analysis (SIDA)

- **Sample Preparation:** A known amount of the internal standard, **2,3-Diethyl-5-methylpyrazine-d7**, is added to the sample containing the analyte, 2,3-Diethyl-5-methylpyrazine.
- **Extraction:** The analyte and the internal standard are extracted from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase microextraction (SPME).
- **Analysis by GC-MS or LC-MS:** The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quantification:** The analyte is identified based on its retention time and mass spectrum. The quantification is performed by comparing the peak area of a specific mass fragment of the analyte to the peak area of a corresponding mass fragment of the internal standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss during sample preparation and analysis will affect both compounds equally, leading to a highly accurate quantification.

The following diagram illustrates the analytical workflow using SIDA.

## Analytical Workflow using Stable Isotope Dilution Analysis (SIDA)

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Caption: Analytical workflow using Stable Isotope Dilution Analysis (SIDA).

## Safety and Handling

The safety data for **2,3-Diethyl-5-methylpyrazine-d7** is not specifically available. However, based on the data for the non-deuterated compound, it should be handled with care. 2,3-Diethyl-5-methylpyrazine is classified as harmful if swallowed, in contact with skin, or if inhaled. [1] It is also a combustible liquid.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

## Conclusion

**2,3-Diethyl-5-methylpyrazine-d7** is a valuable tool for analytical chemists, particularly in the fields of food science, flavor chemistry, and metabolomics. While specific physical and chemical data for the deuterated compound are scarce, its properties can be reasonably inferred from its non-deuterated analog. The primary utility of this compound lies in its application as an internal standard in Stable Isotope Dilution Analysis, which enables highly accurate and precise quantification of 2,3-Diethyl-5-methylpyrazine in various complex samples. The synthetic methodologies developed for other deuterated pyrazines provide a clear path for its preparation. As analytical techniques continue to advance, the demand for such stable isotope-labeled standards is expected to grow, solidifying the importance of **2,3-Diethyl-5-methylpyrazine-d7** in modern research.

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